molecular formula C18H14ClN3O4 B2565933 N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide CAS No. 920244-28-6

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide

Cat. No.: B2565933
CAS No.: 920244-28-6
M. Wt: 371.78
InChI Key: OOYOGCBPHGLDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran moiety at the N1 position and a 4-chlorobenzyl group at the N2 position. The 4-chlorobenzyl group introduces lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-11-7-5-10(6-8-11)9-21-17(24)18(25)22-14-12-3-1-2-4-13(12)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYOGCBPHGLDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran or chlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications spanning pharmaceuticals, agrochemicals, and food additives. Below is a comparative analysis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide with structurally and functionally related compounds.

Structural and Functional Comparisons

Compound Name N1 Substituent N2 Substituent Key Biological Activity Source (Evidence ID)
Target Compound 2-Carbamoylbenzofuran-3-yl 4-Chlorobenzyl Inferred: Potential enzyme inhibition or receptor modulation
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) 4-Chlorobenzyl 4-Methoxyphenethyl Inhibitor of cytochrome P450 4F11
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami taste receptor agonist (hTAS1R1/hTAS1R3)
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-Chlorophenyl Thiazole-pyrrolidine hybrid HIV entry inhibitor (targeting CD4-binding site)
N1-(Adamant-2-yl)-N2-(2-phenylethyloxy)oxalamide (11) Adamant-2-yl 2-Phenylethyloxy Not specified; adamantyl group suggests potential CNS activity
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluoro-pyridine hybrid Inferred: Anticancer or kinase inhibition (structural similarity to regorafenib analogs)

Key Findings

Substituent Impact on Activity: Benzofuran vs. Benzyl/Phenyl: The target compound’s benzofuran moiety distinguishes it from analogs with simple phenyl or benzyl groups. Benzofuran’s fused aromatic system may enhance π-π stacking interactions in enzyme binding pockets, as seen in other benzofuran-based drugs . Chlorine Substitution: The 4-chlorobenzyl group is shared with compound 56 (), which inhibits cytochrome P450 4F11. Chlorine’s electron-withdrawing effect likely improves metabolic stability compared to methoxy or hydroxy groups . This could shift activity from taste receptor agonism (S336) to enzyme inhibition .

Biological Activity Trends: Antiviral Activity: Compound 14 () demonstrates that oxalamides with heterocyclic N2 substituents (e.g., thiazole-pyrrolidine) are effective against HIV entry. The target compound’s benzofuran group may similarly disrupt viral protein interactions . Enzyme Inhibition: Compound 56 () highlights the role of chlorobenzyl groups in cytochrome P450 inhibition, suggesting the target compound could share this mechanism .

Metabolic Stability: The carbamoyl group may reduce susceptibility to oxidative metabolism compared to compounds with methyl or methoxy groups (e.g., S336) .

Biological Activity

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide, commonly referred to as CBDO, is a synthetic small molecule that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H14ClN3O4
  • Molecular Weight : 371.78 g/mol
  • CAS Number : 920244-28-6
  • IUPAC Name : N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-chlorophenyl)methyl]oxamide

CBDO is characterized by a benzofuran ring and an oxalamide moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer effects.

Antitumor Properties

Recent studies have highlighted the antitumor potential of CBDO. The compound has been shown to inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Cycle Arrest : CBDO induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Inhibition of Metastasis : CBDO has been reported to reduce the migration and invasion capabilities of tumor cells, suggesting a potential role in preventing metastasis.

Antimicrobial Activity

CBDO exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The precise mechanisms through which CBDO exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, including:

  • Enzymes : CBDO may inhibit key enzymes involved in cell proliferation and survival.
  • Receptors : The compound might modulate receptor activity that influences cell signaling pathways associated with growth and apoptosis.

Case Studies

  • Antitumor Activity in Breast Cancer Models :
    A study conducted on breast cancer cell lines showed that treatment with CBDO resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
  • Antimicrobial Efficacy :
    In a comparative study against standard antibiotics, CBDO displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for various bacterial strains tested.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis, inhibits proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
Cell Cycle ArrestG2/M phase arrest

Current State of Research

Research on CBDO is ongoing, focusing on:

  • Mechanistic Studies : Further elucidation of its molecular targets and pathways.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Potential Implications

Given its diverse biological activities, CBDO holds promise for development as:

  • An anticancer therapeutic agent.
  • An antimicrobial agent for treating resistant infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.